
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₂₁N₃O₂. It is a derivative of piperazine and piperidine, which are both important scaffolds in medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with an aldehyde group, followed by catalytic hydrogenation . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
科学的研究の応用
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemical intermediates and fine chemicals
作用機序
The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule.
類似化合物との比較
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: A similar compound used in the synthesis of various pharmaceuticals.
4-Hydroxypiperidine: Another related compound with applications in medicinal chemistry.
Uniqueness
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is unique due to its dual piperazine and piperidine structure, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
特性
分子式 |
C11H21N3O2 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
4-[(4-hydroxypiperidin-4-yl)methyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H21N3O2/c15-10-14-7-5-13(6-8-14)9-11(16)1-3-12-4-2-11/h10,12,16H,1-9H2 |
InChIキー |
JSLRBJUWXDAYBB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CN2CCN(CC2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


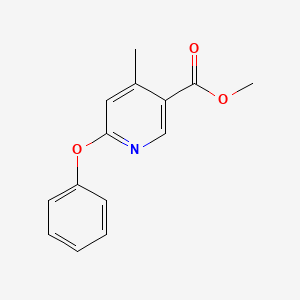
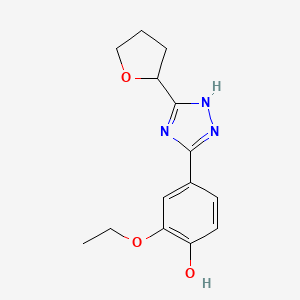
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
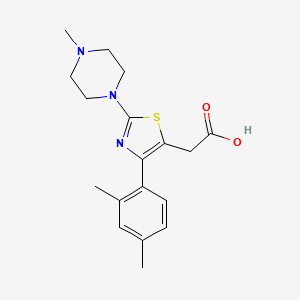

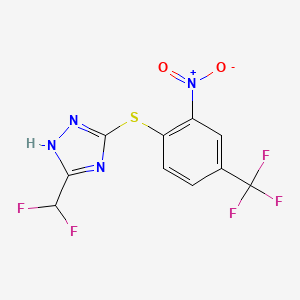

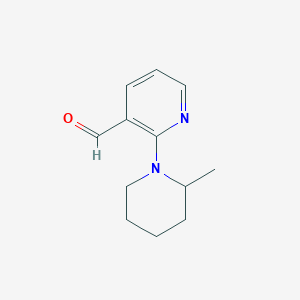
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

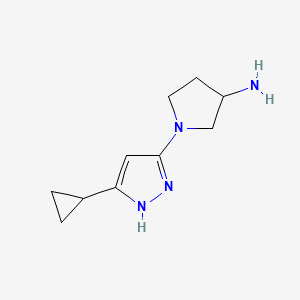
![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
